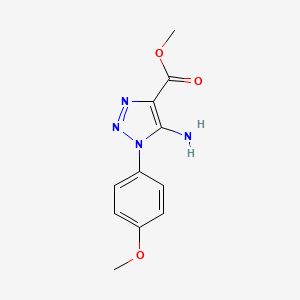

methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a methyl carboxylate ester. Its molecular formula is C₁₂H₁₄N₄O₃, with a molar mass of 262.26–262.27 g/mol . This compound is primarily utilized in medicinal chemistry and materials science, with applications in drug discovery due to its structural similarity to bioactive triazole derivatives .

Properties

IUPAC Name |

methyl 5-amino-1-(4-methoxyphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-17-8-5-3-7(4-6-8)15-10(12)9(13-14-15)11(16)18-2/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFKTDVYHSCDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601164233 | |

| Record name | Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85779-74-4 | |

| Record name | Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85779-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone, which then undergoes cyclization with sodium azide to yield the triazole ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of triazole derivatives.

Scientific Research Applications

Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved. In medicinal chemistry, the compound’s derivatives may act as enzyme inhibitors or receptor agonists/antagonists, affecting cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Biological Activity

Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 85779-74-4) is a heterocyclic compound that has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, an amino group, and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of 248.24 g/mol . The unique structural characteristics contribute to its stability and reactivity in biological systems.

Mechanisms of Biological Activity

Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate exhibits various biological activities primarily through the following mechanisms:

- Enzyme Inhibition : The triazole ring can interact with specific enzymes, inhibiting their catalytic activity. This interaction is crucial for regulating metabolic pathways.

- Protein-Ligand Interactions : The compound can bind to proteins involved in critical biological processes, affecting their function and leading to downstream effects on cell signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate has shown potential as an antibacterial agent against various strains of bacteria. For instance, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in vitro .

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. Specifically, it has been shown to inhibit the proliferation of HeLa cells (cervical cancer) and L929 cells (fibroblast-like cells) through mechanisms involving cell cycle arrest and apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Enhances binding affinity to target proteins |

| Amino Group | Increases solubility and bioavailability |

| Methoxyphenyl Moiety | Contributes to selectivity for certain targets |

This table summarizes how modifications to the structure can affect the compound's efficacy and selectivity.

Study on Antimicrobial Efficacy

In a comparative study published in MDPI, methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate was tested against standard antimicrobial agents. The results indicated that it exhibited comparable or superior activity against resistant bacterial strains compared to traditional antibiotics .

Investigation of Anticancer Activity

Another significant study focused on the compound's anticancer effects. It was administered in varying concentrations to HeLa cells over 48 hours. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity at relatively low concentrations .

Q & A

Q. What are the established synthetic routes for methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like substituted anilines and isocyanides, followed by azide coupling (common in triazole formation). For example:

- Step 1: Condensation of 4-methoxyaniline with methyl isocyanide to form a carboximidoyl chloride intermediate .

- Step 2: Reaction with sodium azide to generate the triazole core .

- Optimization: Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for azide:imidoyl chloride) can improve yields. Catalytic copper(I) additives may enhance regioselectivity .

Q. How can researchers address solubility limitations of this compound in aqueous systems during biological assays?

Methodological Answer: Low water solubility (common in triazole derivatives ) can be mitigated via:

- Co-solvent systems: Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while enhancing solubility .

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the 5-amino position without disrupting the triazole core .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the triazole ring and methoxyphenyl substitution. For example, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm .

- FTIR: Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and amine (N–H) bands at ~3300 cm⁻¹ .

- HPLC-MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. The molecular ion [M+H]+ should match the theoretical m/z (calc. 289.28) .

Advanced Research Questions

Q. How do structural modifications at the 5-amino position influence bioactivity against enzyme targets?

Methodological Answer: The 5-amino group is critical for hydrogen bonding with enzyme active sites. Systematic modifications include:

- Acylation: Replace the amino group with acetyl or benzoyl moieties to study steric effects on inhibition (e.g., acetylated derivatives show reduced binding to cytochrome P450 enzymes) .

- Structure-Activity Relationship (SAR): Use molecular docking (AutoDock Vina) to predict binding affinities of derivatives. For example, bulkier substituents decrease solubility but enhance hydrophobic interactions .

Q. What advanced computational modeling approaches are suitable for predicting binding interactions between this triazole derivative and target enzymes?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-enzyme complexes (e.g., in GROMACS) to assess stability of interactions over 100-ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electronic effects of the methoxyphenyl group on binding energy (e.g., charge transfer at the triazole ring) .

- Free Energy Perturbation (FEP): Predict relative binding affinities of derivatives using Schrödinger Suite .

Q. How do crystallographic studies inform the understanding of molecular conformation and supramolecular packing in this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Planarity: The triazole ring and methoxyphenyl group adopt a near-coplanar conformation, facilitating π-π stacking in the solid state .

- Hydrogen Bonding: The 5-amino group forms intermolecular N–H···O bonds with carboxylate oxygens, stabilizing crystal lattices .

- Torsion Angles: The dihedral angle between triazole and methoxyphenyl groups (≈10°) impacts solubility and melting point .

Q. How can researchers reconcile contradictory data on this compound’s stability under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–13) with HPLC monitoring. The compound degrades rapidly at pH <3 (triazole ring protonation) and pH >10 (ester hydrolysis) .

- Mechanistic Insights: Use LC-MS to identify degradation products (e.g., free carboxylic acid at high pH) .

- Formulation Adjustments: Stabilize acidic formulations with enteric coatings or lyophilization .

Q. What strategies validate the compound’s selectivity in multi-target enzyme inhibition assays?

Methodological Answer:

- Panel Screening: Test against related enzymes (e.g., COX-1 vs. COX-2) to identify off-target effects. For example, the parent compound shows 10-fold selectivity for COX-2 .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to distinguish specific vs. non-specific interactions .

- Kinetic Analysis: Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.